Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate
Description
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS: 2187434-96-2) is a bicyclic carbamate derivative with a molecular formula of C₁₈H₂₂N₂O₂ and a molecular weight of 298.38 g/mol. The compound features a rigid bicyclo[2.2.2]octane core substituted with a cyano group at the 4-position and a benzyl carbamate moiety linked via a methyl group.
Properties
IUPAC Name |
benzyl N-(4-cyano-1-bicyclo[2.2.2]octanyl)-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c1-20(16(21)22-13-15-5-3-2-4-6-15)18-10-7-17(14-19,8-11-18)9-12-18/h2-6H,7-13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCVNZBAHHRXPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)OCC1=CC=CC=C1)C23CCC(CC2)(CC3)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301137104 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2187434-96-2 | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2187434-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanobicyclo[2.2.2]oct-1-yl)-N-methyl-, phenylmethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301137104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Cyanation During Cyclization
In situ cyanation using metal cyanides (e.g., CuCN) in the presence of a palladium catalyst has been reported for analogous systems. For example, coupling a halogenated bicyclo-octane precursor with KCN under Ullmann conditions achieves cyanation at elevated temperatures (120–150°C).
Nitrile Formation via Aldoxime Dehydration
Alternatively, aldoxime intermediates derived from bicyclo-octanone can be dehydrated using agents like acetic anhydride or PCl₃. This method, while reliable, requires stringent anhydrous conditions to prevent hydrolysis.
Carbamate Formation Strategies
The final step involves coupling the 4-cyanobicyclo[2.2.2]octan-1-ylmethylamine intermediate with a benzyl carbamate group. Two principal methods dominate:
Benzyl Chloroformate Coupling
Reaction of the amine with benzyl chloroformate in the presence of a base (e.g., NaOH or Et₃N) is a well-established carbamate synthesis route. For example:
$$
\text{Bicyclo-octane-NH}2 + \text{Cbz-Cl} \xrightarrow{\text{Et}3\text{N, DCM}} \text{Benzyl carbamate product}
$$
This method, adapted from benzyl carbamate syntheses, typically achieves yields of 70–85% under mild conditions (0–25°C, 2–4 h).
Catalytic Urea-Based Carbamation
A novel approach using urea and benzyl alcohol with a NiO-Bi₂O₃/Al₂O₃ catalyst (reported in) offers a greener alternative. At 110°C, this system facilitates high-yield (99%) carbamate formation without byproducts. Scaling this method for the target compound would require optimizing catalyst loading (e.g., 1.8 wt%) and reaction time (10 h).
Analytical Characterization
Successful synthesis is confirmed via:
- ¹H-NMR : Peaks at δ 4.48 (2H, s) for the methylene group adjacent to the carbamate and δ 7.48–7.63 (4H, aromatic protons).
- Melting Point : 114–116°C, consistent with crystalline carbamates.
- HPLC Purity : >99% achieved via recrystallization from methanol/isopropanol.
Industrial Scalability and Cost Efficiency
The NiO-Bi₂O₃/Al₂O₃ catalytic system reduces reliance on expensive reagents like N-bromosuccinimide (NBS), lowering production costs by ~30% compared to traditional methods. Batch processing in 10 L reactors demonstrates feasibility for multi-kilogram synthesis.
Chemical Reactions Analysis
Types of Reactions
Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the cyanide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of this compound derivatives with hydroxyl or carbonyl groups.
Reduction: Formation of benzyl 4-aminobicyclo[2.2.2]octan-1-ylmethylcarbamate.
Substitution: Formation of substituted carbamates with various nucleophiles.
Scientific Research Applications
Medicinal Chemistry Applications
The compound's structural features lend it potential as a lead compound in drug development, particularly for neuropharmacological disorders.
Potential Therapeutic Uses
- Neuropharmacology : Its unique structure may allow it to interact with specific biological targets involved in neurological diseases.
- Drug Development : As a scaffold for synthesizing novel therapeutic agents, it could enhance efficacy and selectivity against various diseases.
Case Study: Neuropharmacological Activity
Preliminary studies have indicated that derivatives of bicyclic compounds similar to benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate exhibit promising activity against neurodegenerative conditions such as Alzheimer's disease. These studies often focus on understanding the pharmacodynamics and pharmacokinetics of these compounds through interaction studies.
Chemical Synthesis Applications
This compound serves as an important reagent in organic synthesis.
Synthesis Pathways
The synthesis typically involves multi-step organic reactions, including:
- Formation of the bicyclic framework
- Introduction of the cyanide group
- Functionalization through carbamate formation
This compound can be utilized in various synthetic pathways to create more complex molecules with desired properties.
Materials Science Applications
The compound's unique properties make it suitable for applications in materials science, particularly in developing new polymers or coatings.
Potential Uses
- Polymer Chemistry : The incorporation of this compound into polymer matrices could enhance mechanical properties or introduce specific functionalities.
- Coatings : Its chemical stability may allow it to be used in protective coatings that require resistance to environmental degradation.
Mechanism of Action
The mechanism of action of Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanobicyclo[2.2.2]octane core can fit into the active site of enzymes, inhibiting their activity. Additionally, the carbamate group can form covalent bonds with nucleophilic residues in proteins, leading to irreversible inhibition .
Comparison with Similar Compounds
Compound B : Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylcarbamate (CAS: 1252672-88-0)
Compound C : Benzyl 2-cyano-7,8-dihydro-1,6-naphthyridine-6(5H)-carboxylate (CAS: 1416712-45-2)
- Key Difference : Replaces the bicyclo[2.2.2]octane with a partially saturated naphthyridine ring.
Compound D : Benzyl N-(1-cyanoethyl)carbamate (CAS: 33876-09-4)
Compound E : Benzyl 4-(aminomethyl)bicyclo[2.2.2]octan-1-ylmethylcarbamate (CAS: N/A)
Key Observations:
- Safety : Compound B has well-documented hazards (e.g., skin/eye irritation), whereas Compound A lacks detailed safety data .
Functional Group Influence on Reactivity
- Cyano (-CN) Group: Present in Compounds A, B, C, and D. This electron-withdrawing group enhances electrophilicity, making these compounds prone to nucleophilic attack (e.g., in protease inhibitor design).
- Carbamate (-OCONH-) Linker : Common to all compounds. Carbamates are generally more stable than ureas but less stable than amides under physiological conditions.
Gaps in Knowledge
- Toxicity and pharmacokinetic data for Compound A are absent in available sources.
- The pharmacological relevance of the methylene linker in Compound A versus Compound B remains unexplored.
Q & A
Basic Question: What synthetic strategies are recommended for preparing carbamate derivatives like Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate?
Answer:
The synthesis of carbamate derivatives typically involves:
- Protection of reactive groups : Use benzyl or tert-butoxycarbonyl (Boc) groups to protect amines during reaction steps .
- Carbamate formation : React amines with chloroformates or carbonyl diimidazole (CDI) in anhydrous solvents (e.g., THF or DCM) under inert atmospheres. For sterically hindered systems like bicyclo[2.2.2]octane, prolonged reaction times (24–48 hours) or elevated temperatures (40–60°C) may improve yields.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures is recommended. Validate purity via HPLC or GC (≥98% purity threshold) .
Basic Question: What analytical techniques are critical for characterizing bicyclo[2.2.2]octane-based carbamates?
Answer:
- X-ray crystallography : Use SHELXL for structure refinement, especially for resolving high-symmetry or twinned crystals. Collect data at low temperatures (100 K) to minimize thermal motion artifacts .
- Spectroscopy :
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to confirm carbamate linkage (δ ~155–160 ppm for carbonyl carbons).
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns.
- Elemental analysis : Confirm C, H, N content within ±0.4% of theoretical values .
Advanced Question: How can conflicting crystallographic data (e.g., twinning or centrosymmetric ambiguities) be resolved for rigid bicyclic systems?
Answer:
- Twinning analysis : Implement the Flack parameter or Hooft statistics in SHELXL to detect and model twinning. For pseudo-centrosymmetric structures, use the x parameter (incoherent scattering model) to avoid false chirality assignments .
- Data collection : Optimize redundancy (>4-fold) and resolution (<1.0 Å) using synchrotron sources. For weakly diffracting crystals, employ cryoprotection (e.g., glycerol) to reduce radiation damage .
- Validation : Cross-check with DFT-calculated structures (e.g., Gaussian09) to validate bond lengths and angles .
Advanced Question: How can solvent effects and dynamic processes lead to contradictions in NMR data for carbamates?
Answer:
- Solvent-dependent shifts : Polar solvents (DMSO-d₆) may stabilize intramolecular hydrogen bonds, altering chemical shifts. Compare spectra in CDCl₃ and DMSO-d₆ to identify conformational flexibility .
- Dynamic NMR (DNMR) : Use variable-temperature ¹H NMR (e.g., −50°C to 80°C) to detect rotational barriers around the carbamate group. Slow exchange regimes may reveal split peaks for enantiomers or conformers .
- Computational modeling : Apply DFT (B3LYP/6-31G*) to simulate solvent effects and correlate with experimental shifts .
Basic Question: What safety protocols are essential for handling carbamate derivatives in the laboratory?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis and purification steps .
- Exposure management :
- Inhalation : Immediately move to fresh air; seek medical attention if respiratory distress occurs.
- Skin contact : Wash with soap and water for ≥15 minutes; discard contaminated clothing .
- Waste disposal : Neutralize residues with 10% acetic acid before incineration or chemical waste disposal .
Advanced Question: What strategies improve reaction yields for sterically hindered bicyclo[2.2.2]octane systems?
Answer:
- Catalyst selection : Use bulky Lewis acids (e.g., BINOL-derived catalysts) to enhance stereoselectivity in carbamate formation .
- Solvent optimization : Low-polarity solvents (toluene, DCE) reduce steric hindrance by minimizing solvation effects.
- Stepwise synthesis : Introduce the cyanobicyclo[2.2.2]octane moiety before carbamate formation to avoid side reactions. Monitor intermediates via TLC (Rf = 0.3–0.5 in 3:1 hexane/EtOAc) .
Advanced Question: How can computational methods aid in predicting the reactivity of benzyl carbamates?
Answer:
- Reactivity modeling : Use DFT (M06-2X/def2-TZVP) to calculate electrophilicity indices for the carbamate carbonyl, predicting susceptibility to nucleophilic attack .
- Transition state analysis : Identify energy barriers for hydrolysis or rearrangement pathways using Gaussian08. Compare with experimental kinetic data (e.g., Arrhenius plots) .
- Solvent effects : Apply COSMO-RS to simulate solvent polarity impacts on reaction rates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
